molecular formula C16H15NO2 B2629777 1-(4-Methoxybenzyl)indolin-2-one CAS No. 206064-25-7

1-(4-Methoxybenzyl)indolin-2-one

Cat. No.: B2629777
CAS No.: 206064-25-7
M. Wt: 253.301
InChI Key: BZYSALZLPHSRRV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methoxybenzyl group attached to the indolin-2-one core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)indolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and indolin-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Methoxybenzyl)indolin-2-one can be compared with other indolin-2-one derivatives:

    Similar Compounds: Examples include 1-benzylindolin-2-one and 1-(4-chlorobenzyl)indolin-2-one.

    Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)11-17-15-5-3-2-4-13(15)10-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSALZLPHSRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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